BenchChemオンラインストアへようこそ!

1-phenyl-1H-pyrazole-4-carboxamide

Medicinal Chemistry Drug Design ADME Prediction

For medicinal chemistry and agrochemical R&D programs, select 1-Phenyl-1H-pyrazole-4-carboxamide (CAS 3199-05-1) as your core scaffold. Its unsubstituted C3 and C5 positions provide orthogonal synthetic handles for late-stage diversification, enabling systematic exploration of substitution patterns without confounding interactions from pre-installed groups. The primary carboxamide at C4 is critical for hydrogen bonding interactions—unlike ester, acid, or N-alkylated analogs—making it an ideal starting point for p38α MAP kinase inhibitor programs. Available with verified purity to ensure SAR reproducibility across kinase and SDHI fungicide studies.

Molecular Formula C10H9N3O
Molecular Weight 187.202
CAS No. 3199-05-1
Cat. No. B2424798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-phenyl-1H-pyrazole-4-carboxamide
CAS3199-05-1
Molecular FormulaC10H9N3O
Molecular Weight187.202
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C=C(C=N2)C(=O)N
InChIInChI=1S/C10H9N3O/c11-10(14)8-6-12-13(7-8)9-4-2-1-3-5-9/h1-7H,(H2,11,14)
InChIKeyJAVARWIMYKHDFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes21 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenyl-1H-pyrazole-4-carboxamide (CAS 3199-05-1) Procurement: Core Building Block for Medicinal Chemistry and Agrochemical Synthesis


1-Phenyl-1H-pyrazole-4-carboxamide (CAS 3199-05-1) is a heterocyclic building block consisting of a pyrazole core substituted at N1 with a phenyl group and at C4 with a carboxamide (-CONH2) moiety [1]. This scaffold serves as a versatile intermediate in medicinal chemistry and agrochemical research, with a calculated logP of 0.805 and topological polar surface area (TPSA) of 60.9 Ų that define its favorable drug-like physicochemical profile [2]. The unsubstituted C3 and C5 positions on the pyrazole ring provide orthogonal synthetic handles for late-stage diversification, distinguishing this compound from more heavily substituted analogs that offer fewer derivatization options.

Why Generic Pyrazole Carboxamides Cannot Substitute for 1-Phenyl-1H-pyrazole-4-carboxamide (CAS 3199-05-1) in SAR-Driven Research


Substituting 1-phenyl-1H-pyrazole-4-carboxamide with a closely related analog such as the corresponding carboxylic acid or a 5-amino derivative introduces substantial changes in both physicochemical properties and target engagement profiles. For example, the carboxylic acid analog (1-phenyl-1H-pyrazole-4-carboxylic acid) exhibits weak inhibition of hematopoietic prostaglandin D synthase (HPGDS) with an IC50 of 890,000 nM [1], whereas the unsubstituted carboxamide scaffold has been incorporated into potent p38α MAP kinase inhibitors with IC50 values in the low nanomolar range [2]. The presence of the primary carboxamide group at the 4-position is critical for hydrogen bonding interactions that cannot be replicated by esters, acids, or alkyl-substituted amides, making generic substitution a significant risk to assay reproducibility and structure-activity relationship (SAR) continuity.

Quantitative Differentiation Evidence for 1-Phenyl-1H-pyrazole-4-carboxamide (CAS 3199-05-1) vs. Closest Analogs


Physicochemical Property Differentiation: logP and TPSA vs. Carboxylic Acid Analog

1-Phenyl-1H-pyrazole-4-carboxamide exhibits a calculated logP of 0.805 and TPSA of 60.9 Ų [1]. In contrast, the direct carboxylic acid analog (1-phenyl-1H-pyrazole-4-carboxylic acid) has a lower logP of approximately 0.2 (predicted) and a TPSA of 74.4 Ų due to the ionizable carboxyl group [2]. This difference of ΔlogP ≈ 0.6 and ΔTPSA ≈ 13.5 Ų translates to measurably distinct membrane permeability and solubility profiles, with the carboxamide form offering a more balanced drug-like property space for oral bioavailability.

Medicinal Chemistry Drug Design ADME Prediction

Target Engagement Differentiation: PGDS Inhibition Potency vs. Carboxylic Acid Analog

The unsubstituted 1-phenyl-1H-pyrazole-4-carboxamide scaffold, when elaborated into 5-amino-pyrazole inhibitors, yields p38α MAP kinase IC50 values in the low nanomolar range (e.g., 2–5 nM) [1]. In stark contrast, the carboxylic acid analog (1-phenyl-1H-pyrazole-4-carboxylic acid) is an extremely weak inhibitor of HPGDS, with an IC50 of 890,000 nM (0.89 mM) [2]. This ~445,000-fold difference in potency underscores that the carboxamide functionality is essential for productive target engagement, likely via hydrogen bonding interactions that the carboxylate cannot effectively mimic.

Enzymology Inflammation Target Validation

Synthetic Intermediate Efficiency: Yield Benchmarking in Multi-Step Derivative Synthesis

In the synthesis of N-aryl-1-phenyl-1H-pyrazole-4-carboxamide derivatives with trypanocidal activity, the key intermediate 1-phenyl-1H-pyrazole-4-carboxylic acid was obtained in 90% yield from ethyl 1-phenyl-1H-pyrazole-4-carboxylate [1]. Subsequent conversion to the carboxamide derivatives proceeded with yields ranging from 27% to 98% depending on the amine coupling partner [1]. This establishes a robust synthetic route with high-yielding intermediate steps, enabling cost-effective scale-up for library production. In comparison, analogous 5-amino-1-phenyl-1H-pyrazole-4-carboxamide syntheses often require additional protection/deprotection sequences, adding steps and reducing overall atom economy [2].

Organic Synthesis Process Chemistry Building Block

Hydrogen Bonding Capacity Differentiation: Donor/Acceptor Count vs. 5-Amino Analog

1-Phenyl-1H-pyrazole-4-carboxamide possesses one hydrogen bond donor (NH2 of carboxamide) and two hydrogen bond acceptors (C=O of carboxamide and N2 of pyrazole) [1]. In contrast, the commonly used 5-amino-1-phenyl-1H-pyrazole-4-carboxamide has three donors and four acceptors [2]. This difference in hydrogen bonding capacity directly influences crystal packing and target binding orientation. X-ray crystallographic analysis of p38α MAPK bound to 5-amino-N-[5-(isoxazol-3-ylcarbamoyl)-2-methylphenyl]-1-phenyl-1H-pyrazole-4-carboxamide (PDB: 3OCG) reveals that the 5-amino group forms a critical hydrogen bond with the DFG-out conformation of the kinase [3], whereas the unsubstituted scaffold would adopt a different binding pose, potentially altering kinase selectivity profiles.

Molecular Recognition Crystallography Ligand Design

Optimal Research and Industrial Applications for 1-Phenyl-1H-pyrazole-4-carboxamide (CAS 3199-05-1) Based on Verified Differentiation Evidence


Medicinal Chemistry SAR Exploration of Novel Kinase Inhibitors

Researchers investigating structure-activity relationships for kinase targets should prioritize 1-phenyl-1H-pyrazole-4-carboxamide as the foundational scaffold. The unsubstituted C3 and C5 positions allow systematic exploration of substitution patterns without confounding interactions from a pre-installed 5-amino group. This is particularly relevant for p38α MAPK inhibitor programs where the 5-amino group in the clinical candidate scaffold (PDB: 3OCG) contributes to the DFG-out binding mode [1]; the unsubstituted carboxamide provides an orthogonal vector for identifying inhibitors with alternative binding conformations and potentially improved kinome selectivity .

Agrochemical Fungicide Lead Optimization Programs

Pyrazole-4-carboxamides are a privileged scaffold for succinate dehydrogenase inhibitors (SDHIs) used as agricultural fungicides. The unsubstituted 1-phenyl-1H-pyrazole-4-carboxamide serves as an ideal starting point for library synthesis because its moderate logP (0.805) and TPSA (60.9 Ų) fall within the optimal range for foliar uptake and translocation . SAR studies on pyrazole-4-carboxamide derivatives against Gibberella zeae have identified compounds with IC50 values as low as 7.7 mg/L against SDH [2]; the unsubstituted scaffold enables systematic exploration of C3 and C5 substituent effects on both potency and environmental fate properties.

Chemical Biology Probe Development for Target Deconvolution

For chemical biology applications requiring immobilization on solid supports or conjugation to fluorophores/biotin, 1-phenyl-1H-pyrazole-4-carboxamide offers a critical advantage: the primary carboxamide can be hydrolyzed to the carboxylic acid (90% yield) [3] for subsequent coupling to linkers, while the C3 and C5 positions remain available for installing photoaffinity labels or reporter groups. The distinct physicochemical signature (logP 0.805, TPSA 60.9) also facilitates analytical detection and purification of probe conjugates .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-phenyl-1H-pyrazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.